4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid
Description
Structural Characterization and IUPAC Nomenclature
The compound this compound represents a complex heterocyclic structure with the Chemical Abstracts Service registry number 1142210-33-0. The molecular formula has been established as C20H20N4O4 with a molecular weight of 380.40 grams per mole. This particular compound exemplifies the sophisticated synthetic chemistry achievable through modern heterocyclic methodologies, incorporating multiple functional groups within a single molecular framework.
The structural architecture of this compound features a central 1,2,4-oxadiazole ring system serving as the core heterocyclic scaffold. This five-membered ring contains one oxygen atom and two nitrogen atoms positioned at the 1, 2, and 4 positions respectively. The oxadiazole ring demonstrates remarkable stability and unique electronic properties that contribute significantly to the overall molecular behavior. Research has demonstrated that 1,2,4-oxadiazoles exhibit relatively low aromaticity compared to other five-membered heterocycles, with aromatic indices ranging from 39 to 48, which influences their reactivity patterns and chemical behavior.
The benzoic acid moiety occupies the 5-position of the oxadiazole ring, providing both structural rigidity and functional versatility through its carboxylic acid group. This positioning allows for potential hydrogen bonding interactions and coordination chemistry applications. The carboxylic acid functionality presents opportunities for further chemical modification through esterification, amidation, or salt formation reactions. The para-substitution pattern on the benzene ring creates a linear arrangement that may enhance molecular recognition and binding interactions with biological targets.
Table 1: Structural Components and Chemical Properties
| Component | Position | Molecular Contribution | Functional Significance |
|---|---|---|---|
| Benzoic acid | 5-position of oxadiazole | C7H5O2 | Hydrogen bonding, ionization |
| 1,2,4-Oxadiazole ring | Central scaffold | C2N2O | Heterocyclic stability, electronic properties |
| Ethyl linker | 3-position of oxadiazole | C2H4 | Conformational flexibility |
| Methylurea group | Terminal position | C2H5N2O | Hydrogen bonding donor/acceptor |
| 2-Methylphenyl | Terminal aromatic | C7H7 | Hydrophobic interactions, steric effects |
The ethylene bridge connecting the oxadiazole ring to the methylurea functionality provides conformational flexibility while maintaining sufficient rigidity for specific molecular interactions. This two-carbon linker allows for optimal spatial positioning of the terminal functional groups while preventing excessive conformational freedom that might reduce binding specificity. The methylurea component introduces additional hydrogen bonding capabilities through both the nitrogen-hydrogen and carbonyl oxygen functionalities.
The 2-methylphenyl substituent, also referred to as the ortho-tolyl group, contributes both hydrophobic character and steric bulk to the molecular structure. The methyl group positioned adjacent to the amino nitrogen creates a steric environment that may influence the compound's binding selectivity and metabolic stability. This substitution pattern has been observed to enhance membrane permeability while maintaining aqueous solubility through the balance of hydrophilic and lipophilic regions within the molecule.
Historical Development of Oxadiazole-Based Benzoic Acid Derivatives
The development of oxadiazole-based benzoic acid derivatives represents a convergent evolution of heterocyclic chemistry and pharmaceutical science spanning over a century of research. The foundational work on oxadiazoles began in 1884 when Tiemann and Krüger first synthesized the 1,2,4-oxadiazole heterocycle, originally classifying it as azoxime. This pioneering work established the synthetic methodologies that would later enable the development of more complex derivatives incorporating benzoic acid functionalities.
The systematic exploration of oxadiazole derivatives intensified significantly during the latter half of the twentieth century, driven by recognition of their diverse biological activities. Research groups began investigating the incorporation of benzoic acid moieties into oxadiazole frameworks to enhance pharmacological properties and improve drug-like characteristics. The carboxylic acid functionality was recognized as providing essential features including improved aqueous solubility, membrane permeability, and potential for prodrug strategies.
The synthesis of substituted aromatic acids as versatile starting materials for 1,3,4-oxadiazole derivatives has been extensively documented, involving the formation of corresponding esters and hydrazides through Fischer esterification followed by hydrazine hydrate treatment. These methodologies were subsequently adapted for 1,2,4-oxadiazole synthesis, enabling the production of increasingly sophisticated derivatives. The development of cyclodehydrating agents such as phosphorus oxychloride facilitated the formation of stable oxadiazole rings under controlled reaction conditions.
Contemporary research has focused on optimizing synthetic routes to achieve higher yields and improved selectivity in oxadiazole formation. Advanced techniques including microwave-assisted synthesis and continuous flow chemistry have been employed to enhance reaction efficiency and scalability. These modern approaches have enabled the synthesis of complex derivatives such as this compound with greater precision and reproducibility.
Table 2: Historical Milestones in Oxadiazole-Benzoic Acid Chemistry
| Year Range | Development | Synthetic Approach | Significance |
|---|---|---|---|
| 1880-1900 | Initial oxadiazole synthesis | Classical organic methods | Foundation of heterocyclic chemistry |
| 1950-1970 | Biological activity recognition | Structure-activity relationship studies | Pharmaceutical applications identified |
| 1980-2000 | Advanced synthetic methodologies | Automated synthesis, combinatorial chemistry | Efficiency improvements |
| 2000-Present | Complex derivative development | Microwave-assisted, flow chemistry | Precision synthesis achieved |
The evolution of analytical techniques has paralleled synthetic developments, enabling precise structural characterization of complex oxadiazole derivatives. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have become essential tools for confirming molecular structures and understanding conformational preferences. These analytical advances have been crucial for validating the synthesis of sophisticated compounds such as the subject molecule.
Position Within Heterocyclic Chemistry Frameworks
The compound this compound occupies a significant position within the broader framework of heterocyclic chemistry, representing the convergence of multiple important structural motifs. The 1,2,4-oxadiazole core places this compound within the family of five-membered heterocycles containing both nitrogen and oxygen heteroatoms, distinguishing it from purely nitrogen-containing heterocycles such as pyrazoles and imidazoles.
Within the oxadiazole family, the 1,2,4-isomer demonstrates unique characteristics compared to its 1,2,3-, 1,2,5-, and 1,3,4-counterparts. The positioning of heteroatoms in the 1,2,4-arrangement creates specific electronic distribution patterns that influence reactivity and stability. Research has established that 1,2,4-oxadiazoles exhibit among the lowest aromaticity indices in the five-membered heterocycle series, resulting in enhanced reactivity toward both electrophilic and nucleophilic species. This reactivity profile enables diverse chemical transformations while maintaining structural integrity under physiological conditions.
The integration of benzoic acid functionality positions this compound within the carboxylic acid drug category, a class that includes numerous pharmaceutically active molecules. Benzoic acid itself occurs naturally in many plants and serves as an intermediate in the biosynthesis of secondary metabolites. The combination of the oxadiazole heterocycle with benzoic acid creates a hybrid structure that potentially combines the biological activities associated with both components.
The structural complexity of this particular derivative places it among the most sophisticated oxadiazole-benzoic acid hybrids currently documented. The presence of multiple functional groups including the methylurea moiety, ethylene linker, and substituted aromatic ring creates opportunities for diverse molecular interactions. This structural diversity enables the compound to function as a multivalent ligand capable of engaging multiple binding sites simultaneously, a characteristic that is increasingly valued in modern drug design strategies.
Table 3: Heterocyclic Classification and Comparative Properties
| Heterocycle Type | Ring Size | Heteroatoms | Aromatic Index | Reactivity Pattern |
|---|---|---|---|---|
| 1,2,4-Oxadiazole | 5 | N, N, O | 39-48 | Moderate electrophilic/nucleophilic |
| 1,3,4-Oxadiazole | 5 | N, N, O | 52-61 | Enhanced stability |
| Pyrazole | 5 | N, N | 58-65 | Primarily electrophilic |
| Imidazole | 5 | N, N | 62-68 | Amphoteric character |
| Thiazole | 5 | N, S | 55-62 | Nucleophilic sulfur reactivity |
The bioisosteric relationship between oxadiazoles and other functional groups represents another important aspect of their position in heterocyclic chemistry. The 1,2,4-oxadiazole ring has been demonstrated to serve as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability while maintaining similar binding interactions. This characteristic has made oxadiazole derivatives particularly attractive for pharmaceutical applications where hydrolytic stability is essential.
Current research trends in heterocyclic chemistry emphasize the development of compounds that combine multiple pharmacophores within single molecular frameworks. The subject compound exemplifies this approach through its integration of the oxadiazole heterocycle, benzoic acid pharmacophore, and substituted urea functionality. This multi-pharmacophore design strategy represents the cutting edge of contemporary medicinal chemistry, enabling the development of compounds with enhanced selectivity and improved pharmacological profiles.
Properties
IUPAC Name |
4-[3-[2-[methyl-[(2-methylphenyl)carbamoyl]amino]ethyl]-1,2,4-oxadiazol-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-5-3-4-6-16(13)21-20(27)24(2)12-11-17-22-18(28-23-17)14-7-9-15(10-8-14)19(25)26/h3-10H,11-12H2,1-2H3,(H,21,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOBAAYJDLZICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C)CCC2=NOC(=N2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a coupling reaction, often using a reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of an amide bond.
Final Assembly:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzoic acid moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the benzoic acid moiety can form hydrogen bonds or hydrophobic interactions with these targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
The oxadiazole ring is a common scaffold in drug discovery. Key analogues include:
Structural Insights :
Physicochemical and ADME Properties
Key Observations :
- The benzoic acid group in the target compound balances lipophilicity and solubility, making it favorable for oral bioavailability.
- Ester derivatives (e.g., ) may serve as prodrugs but require enzymatic activation.
Biological Activity
4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid, with the chemical formula CHNO and CAS number 1142210-33-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoic acid moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of the methylphenyl group and the oxadiazole unit may contribute to its pharmacological properties.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Study Findings : In vitro tests demonstrated that derivatives of benzotriazole showed moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged between 12.5 μg/mL to 25 μg/mL for some derivatives .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Benzotriazole Derivative | S. aureus (MRSA) | 12.5 - 25 |
| Benzotriazole Derivative | E. coli | 12.5 - 25 |
Antifungal Activity
The antifungal potential of compounds with similar structures has also been investigated. Compounds containing oxadiazole rings have shown effectiveness against fungal strains:
- Research Insights : A study highlighted that certain derivatives exhibited antifungal activity against Candida albicans, with MIC values ranging from 1.6 μg/mL to 25 μg/mL . The introduction of hydrophobic groups in the structure was found to enhance this activity.
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Oxadiazole Derivative | C. albicans | 1.6 - 25 |
Anticancer Activity
The anticancer properties of similar compounds have been evaluated in various studies:
- Cytotoxicity Assessment : Research involving derivatives of benzoxazole indicated that these compounds exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of an acetic acid group significantly increased cytotoxicity .
| Compound Type | Cancer Cell Line | IC (μM) |
|---|---|---|
| Benzoxazole Derivative | MCF-7 | Variable |
| Benzoxazole Derivative | HCT-116 | Variable |
Case Studies
Several case studies have been documented regarding the biological activities of compounds related to this compound:
- Antimicrobial Screening : A comprehensive screening of various benzotriazole derivatives revealed notable antibacterial and antifungal activities, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains .
- Cytotoxicity in Cancer Research : Investigations into the cytotoxic properties of oxadiazole-containing compounds demonstrated their capability to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Q & A
Q. What synthetic routes are established for synthesizing this compound?
The synthesis typically involves multi-step protocols, including oxadiazole ring formation and subsequent functionalization. A two-step process analogous to methods for related benzoic acid derivatives can be adapted:
Condensation : React a substituted benzaldehyde with an aniline derivative in acidic media to form intermediates (e.g., substituted aminobenzoic acids) .
Oxidation : Use oxidizing agents like hydrogen peroxide, oxygen, or permanganate to cyclize intermediates into the oxadiazole core .
Example reaction conditions:
| Step | Reagents/Conditions | Target Intermediate | Yield Optimization |
|---|---|---|---|
| 1 | HCl/AcOH, 80°C | Aminobenzoic acid | pH control (4–5) |
| 2 | H₂O₂, 50°C | Oxadiazole ring | Catalyst screening |
Q. Which spectroscopic techniques are critical for structural validation?
Key methods include:
- ¹H/¹³C NMR : Assign peaks for methyl, oxadiazole, and benzoic acid moieties (e.g., δ 3.86 ppm for methoxy groups in DMSO-d₆) .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>98%) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
Advanced Research Questions
Q. How can oxidation steps be optimized to improve yield?
Optimization strategies include:
- Catalyst Screening : Transition metals (e.g., Pd complexes) enhance oxadiazole cyclization efficiency .
- Temperature Control : Maintain 45–60°C to prevent side reactions (e.g., over-oxidation) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction homogeneity .
Q. How should discrepancies in mass spectrometry data be resolved?
Discrepancies often arise from:
- Adduct Formation : Use collision-induced dissociation (CID) to differentiate [M+Na]+ vs. [M+H]+ ions .
- Degradation Products : Implement real-time monitoring (e.g., inline LC-MS) to detect hydrolyzed byproducts .
- Isotopic Patterns : Compare experimental vs. theoretical isotopic distributions (e.g., bromine/chlorine signatures) .
Q. What mitigates organic degradation during prolonged experiments?
- Temperature Stabilization : Continuous cooling (4°C) reduces thermal degradation of labile groups (e.g., oxadiazole rings) .
- Inert Atmospheres : Use argon/nitrogen to prevent oxidation of amine or thioether moieties .
Application-Oriented Questions
Q. What catalytic applications exist for similar oxadiazole derivatives?
Oxadiazole-based Pd complexes catalyze carbonylation reactions (e.g., styrene methoxycarbonylation) . For example:
| Substrate | Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Styrene | Pd-oxadiazole | 92 | 85 |
Q. Which in vitro models assess bioactivity?
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence polarization .
- Cellular Uptake Studies : Radiolabel the benzoic acid moiety (³H/¹⁴C) to track intracellular distribution .
Data Contradiction Analysis
Q. How to resolve conflicting crystallographic data for this compound?
- Dihedral Angle Validation : Compare experimental vs. computational (DFT) dihedral angles for the oxadiazole-phenyl linkage .
- Polymorphism Screening : Test recrystallization in solvents with varying polarity (e.g., ethanol vs. DCM) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
